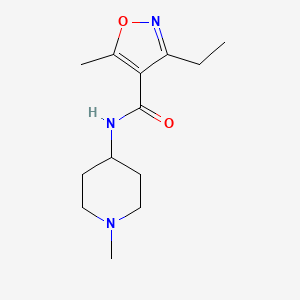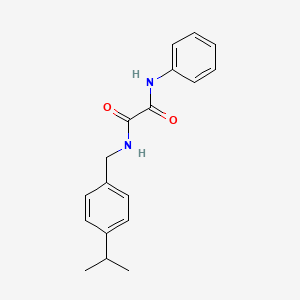
3-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-4-isoxazolecarboxamide, commonly known as EMX-2, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of isoxazolecarboxamide derivatives and has been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
EMX-2 acts as a positive allosteric modulator of the GABAA receptor, which is the major inhibitory neurotransmitter in the central nervous system. It enhances the activity of the GABAA receptor, leading to increased inhibition of neuronal activity and reduced excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
EMX-2 has been found to have several biochemical and physiological effects. It has been shown to increase the amplitude and duration of GABA-mediated inhibitory postsynaptic currents in neurons, leading to enhanced inhibition of neuronal activity. EMX-2 has also been found to increase the expression of GABAA receptor subunits in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
EMX-2 has several advantages for lab experiments. It is a highly potent and selective modulator of the GABAA receptor, which makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. EMX-2 is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, EMX-2 has some limitations for lab experiments. It has a short half-life in vivo, which may limit its therapeutic potential. EMX-2 is also not very water-soluble, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on EMX-2. One area of interest is the potential use of EMX-2 as a therapeutic agent for epilepsy and other neurological disorders. Further studies are needed to determine the optimal dosing and administration of EMX-2 for these indications. Another area of interest is the potential use of EMX-2 as a tool for studying the role of GABAergic neurotransmission in psychiatric disorders such as anxiety and depression. Future studies may also investigate the potential use of EMX-2 in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
EMX-2 can be synthesized using various methods, including the reaction of 5-methylisoxazole-4-carboxylic acid with ethyl chloroformate and N-methyl-4-piperidone. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure EMX-2.
Applications De Recherche Scientifique
EMX-2 has been widely used in scientific research for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases. EMX-2 has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
3-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-11-12(9(2)18-15-11)13(17)14-10-5-7-16(3)8-6-10/h10H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHZVPUKSHZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)


![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5153907.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)
![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)


![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153945.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5153947.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)
![3-ethyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153977.png)
![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)